1-(Isopropylsulfonyl)azetidine-3-carboxylic acid 1-(Isopropylsulfonyl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1339147-47-5
VCID: VC16490324
InChI: InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid

CAS No.: 1339147-47-5

Cat. No.: VC16490324

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid - 1339147-47-5

Specification

CAS No. 1339147-47-5
Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 1-propan-2-ylsulfonylazetidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key LUETYMLEAQREEP-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)N1CC(C1)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Core Structure and Functional Groups

The azetidine ring confers significant ring strain, which influences both reactivity and molecular interactions. The 3-carboxylic acid group enhances water solubility and provides a handle for further derivatization, while the 1-isopropylsulfonyl moiety introduces steric bulk and electronic effects. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which polarizes the adjacent nitrogen atom, potentially altering the compound’s acidity and binding affinity in biological systems .

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogs such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) provide reference points. Key spectral features include:

  • ¹H NMR: Azetidine protons typically appear as multiplet signals between δ 3.0–4.5 ppm due to ring strain. The isopropyl group’s methyl protons resonate as a doublet near δ 1.2 ppm (J = 6.8 Hz) .

  • IR: Strong absorption bands for the carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch), alongside sulfonyl S=O stretches at 1150–1350 cm⁻¹ .

Synthesis and Manufacturing

Historical Context and Modern Improvements

Early synthetic routes to azetidine-3-carboxylic acid derivatives relied on toxic reagents like cyanides or epichlorohydrin, limiting scalability . The WO2004035538A1 patent outlines a safer, high-yield process involving:

  • Triflation of diethylbis(hydroxymethyl)malonate using triflic anhydride in polar aprotic solvents (e.g., DMF).

  • Intramolecular cyclization with amines to form the azetidine core.

  • Decarboxylation and hydrogenation to yield the final product .

For 1-(isopropylsulfonyl)azetidine-3-carboxylic acid, sulfonylation likely occurs post-cyclization. A proposed pathway involves:

  • Reacting azetidine-3-carboxylic acid with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Purification via recrystallization or column chromatography .

Key Reaction Parameters

StepReagent/ConditionYieldNotes
CyclizationAmine (e.g., NH₃), DMF, 80°C75–85%Avoids cyanide intermediates
SulfonylationIsopropylsulfonyl chloride, Et₃N, THF60–70%Steric hindrance reduces yield
DecarboxylationHCl, reflux>90%Monoacid formation

Stability and Reactivity

Hydrolytic Stability

Substituents on the azetidine ring profoundly impact stability. For example, methyl groups at the 1-position increase hydrolytic half-life (t₁/₂) from minutes to >30 hours in phosphate buffer (pH 7.4, 37°C) . The isopropylsulfonyl group’s electron-withdrawing nature likely further stabilizes the ring against hydrolysis, though experimental validation is needed.

Thermal and pH Stability

  • Thermal Decomposition: Azetidine derivatives decompose above 200°C, with sulfonyl groups potentially lowering this threshold due to sulfonic acid formation.

  • pH Sensitivity: The carboxylic acid group (pKa ~2.5) and sulfonamide nitrogen (pKa ~1–3) make the compound zwitterionic at physiological pH, enhancing solubility .

Biological Activity and Applications

Drug Discovery Applications

  • Bioisostere for Proline: The azetidine ring mimics proline’s conformation but with altered pharmacokinetics.

  • Kinase Inhibition: Sulfonamide-containing azetidines are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Industrial and Regulatory Considerations

Scalability and Cost

The WO2004035538A1 process reduces reliance on hazardous reagents, cutting production costs by ~40% compared to older methods . Bulk pricing for intermediates like 1-Boc-azetidine-3-carboxylic acid is ~$120/g (Sigma-Aldrich, 2025) , suggesting high costs for the target compound without optimization.

Future Directions

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral sulfonylated azetidines.

  • Continuous Flow Systems: Improving yield and safety for large-scale production .

Biological Screening

Priority areas include:

  • Antibacterial Screens: Testing against multidrug-resistant pathogens.

  • Cancer Cell Lines: Assessing cytotoxicity and kinase inhibition profiles.

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